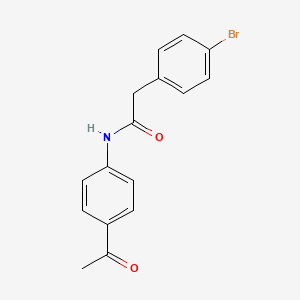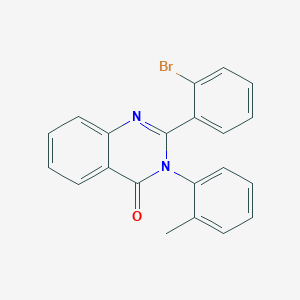![molecular formula C13H9BrClNO4S B4622202 3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B4622202.png)
3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid
Overview
Description
3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid is an organic compound with the molecular formula C13H9BrClNO4S It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-aminobenzoic acid, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the meta position.
Sulfonylation: The brominated intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group.
Chlorination: Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride to introduce the chlorine atom at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfonic acids or sulfonyl chlorides.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activities.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid
- 3-[(3-Bromophenyl)sulfamoyl]-4-methoxybenzoic acid
- 3-(4-Bromophenyl)propionic acid
Uniqueness
3-[(3-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and sulfonamide groups on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[(3-bromophenyl)sulfamoyl]-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO4S/c14-9-2-1-3-10(7-9)16-21(19,20)12-6-8(13(17)18)4-5-11(12)15/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZLNJNPGQNFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B4622120.png)
![2-{[5-(1-BENZOFURAN-2-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHAN-1-ONE](/img/structure/B4622138.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![methyl 1-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2-piperidinecarboxylate](/img/structure/B4622144.png)
![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B4622149.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B4622151.png)

![2-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4622170.png)
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)
![3-allyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4622227.png)

![2-(4-chlorophenyl)-3-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4622232.png)
